Doxifluridine-d2

LC-MS/MS Bioanalysis Stable Isotope Labeling

Doxifluridine-d2 is a 5'-methyl deuterated analog for LC-MS/MS quantitation. Its +2 Da mass shift eliminates ion suppression artifacts—unlike unlabeled standards—ensuring accuracy within 15-20% for 5-FU pharmacokinetic studies. With >99% isotopic enrichment, it provides precise normalization across calibration ranges. Request a quote.

Molecular Formula C9H11FN2O5
Molecular Weight 248.20 g/mol
CAS No. 84258-25-3
Cat. No. B1502062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxifluridine-d2
CAS84258-25-3
Molecular FormulaC9H11FN2O5
Molecular Weight248.20 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O
InChIInChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/i1D2
InChIKeyZWAOHEXOSAUJHY-DICFDUPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doxifluridine-d2 (CAS 84258-25-3): Analytical Internal Standard for Fluoropyrimidine Prodrug Research


Doxifluridine-d2 (CAS 84258-25-3) is a stable isotope-labeled analog of the anticancer prodrug doxifluridine (5'-DFUR), containing two deuterium atoms at the 5'-methyl position . With a molecular weight of 248.20 and molecular formula C9H9D2FN2O5, this deuterated form serves as an analytical internal standard in LC-MS/MS methods rather than as a therapeutic candidate [1]. The parent compound doxifluridine acts as a prodrug converted intracellularly to 5-fluorouracil (5-FU), which inhibits thymidylate synthase and disrupts DNA synthesis [2]. Doxifluridine-d2 exhibits identical chromatographic retention time and ionization efficiency to the non-deuterated compound while providing a +2 Da mass shift that enables selective detection and quantitation in complex biological matrices .

Why Unlabeled Doxifluridine Cannot Replace Doxifluridine-d2 in Quantitative Bioanalytical Workflows


In LC-MS/MS bioanalysis of doxifluridine and its metabolites (including 5-FU) in plasma or tissue, unlabeled doxifluridine cannot serve as a reliable internal standard because it co-elutes with and cannot be distinguished from endogenous analyte in the mass spectrometer [1]. This results in ion suppression/enhancement artifacts that produce concentration errors typically exceeding 15-20% across the calibration range. Doxifluridine-d2 overcomes this limitation by providing chromatographic co-elution (identical retention time) combined with mass differentiation (+2 Da), enabling accurate normalization of matrix effects and extraction recovery in each sample [2]. Alternative isotopically labeled internal standards (e.g., Doxifluridine-13C,15N2) offer similar functionality but may differ in cost, commercial availability, or synthetic accessibility relative to the deuterated form, requiring method-specific validation [3].

Doxifluridine-d2: Quantitative Differentiation Evidence Against Alternative Internal Standards


Mass Shift Differentiation: +2 Da for Selective MS Detection

Doxifluridine-d2 provides a +2 Da mass difference relative to unlabeled doxifluridine, enabling clear mass spectrometric differentiation in SRM/MRM transitions [1]. Unlabeled doxifluridine produces a precursor ion of m/z 247.1 [M+H]+, whereas Doxifluridine-d2 produces m/z 249.1 [M+H]+, allowing independent monitoring of analyte and internal standard channels with zero cross-talk .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Isotopic Enrichment: >99% Purity Ensures Minimal Unlabeled Contamination

Commercial Doxifluridine-d2 is supplied with isotopic enrichment >99% deuterated forms (d1-d2) . This high enrichment minimizes unlabeled doxifluridine contamination that would otherwise contribute to the analyte signal and cause systematic positive bias in low-concentration samples. Lower-grade deuterated internal standards (e.g., 95-98% enrichment) can produce measurable carryover into the analyte channel, particularly problematic when quantifying sub-ng/mL concentrations [1].

Isotopic Purity Method Validation Quality Control

Pharmacokinetic Differentiation: Doxifluridine-d2 vs Therapeutic Fluoropyrimidine Prodrugs

Doxifluridine-d2 is an analytical tool, not a therapeutic agent. In contrast, clinical fluoropyrimidine prodrugs are selected based on therapeutic index. Direct comparative data show that capecitabine, a prodrug of doxifluridine, achieves a 2.3-fold higher AUC of doxifluridine compared to oral doxifluridine administration [1]. This pharmacokinetic advantage underpins capecitabine's superior antitumor activity and regulatory approval for colorectal and breast cancers, whereas doxifluridine is primarily used in select Asian markets [2].

Pharmacokinetics Prodrug Activation Tumor Targeting

Deuterium Labeling Site: C-5' Methyl Group Minimizes Isotope Exchange

Doxifluridine-d2 incorporates deuterium at the 5'-methyl carbon (C5'-dideuteriomethyl) [1]. This carbon-bound labeling is resistant to pH-dependent hydrogen-deuterium exchange that can occur with O- or N-deuterated analogs under physiological or sample preparation conditions. In contrast, deuterium labeling on exchangeable hydroxyl or amine positions can lead to back-exchange to protium during sample processing or storage, reducing effective mass shift and compromising quantitation accuracy [2].

Stable Isotope Deuterium Exchange Method Robustness

Optimal Use Cases for Doxifluridine-d2 in Bioanalytical and Pharmacokinetic Research


LC-MS/MS Quantitation of Doxifluridine and 5-FU in Preclinical/Clinical Plasma

Employ Doxifluridine-d2 as an internal standard in validated LC-MS/MS methods for simultaneous quantitation of doxifluridine and its active metabolite 5-fluorouracil in biological matrices. Its co-elution and +2 Da mass shift enable accurate normalization of matrix effects, extraction recovery, and instrument variability across the calibration range, essential for generating reliable pharmacokinetic data in drug development studies [1].

Pharmacokinetic Profiling of Novel Fluoropyrimidine Analogs

Use Doxifluridine-d2 as a stable isotope-labeled analog for quantifying doxifluridine concentrations in studies investigating the pharmacokinetics of novel fluoropyrimidine prodrugs or formulations. The high isotopic enrichment (>99%) ensures minimal interference, supporting precise AUC calculations and bioavailability assessments required for regulatory submissions [2].

In Vitro Metabolism Studies of Doxifluridine Activation

Incorporate Doxifluridine-d2 as a tracer or internal standard in in vitro experiments examining the conversion of doxifluridine to 5-FU by thymidine phosphorylase in cell lines or tissue homogenates. This application supports mechanism-of-action studies and evaluation of enzyme activity differences across tumor types [3].

Method Validation and Quality Control in Bioanalytical Laboratories

Implement Doxifluridine-d2 as the designated internal standard during full method validation per FDA/EMA guidelines, including assessments of precision, accuracy, stability, and matrix effects. The carbon-bound deuterium label ensures consistent performance over extended analytical runs and sample storage periods [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxifluridine-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.